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Compound of Interest

Compound Name: NH-bis(C1-Boc)

Cat. No.: B1587361 Get Quote

Abstract
This application note provides a detailed protocol for the synthesis of N,N-di(Boc)methylamine,

a valuable building block in organic synthesis, particularly in the preparation of more complex

molecules where controlled introduction of a methylamino moiety is required. The protocol

describes the double protection of methylamine using di-tert-butyl dicarbonate ((Boc)₂O) in the

presence of a base. This method is straightforward and can be performed in a standard

laboratory setting.

Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for

amines in organic synthesis due to its stability under a variety of reaction conditions and its

facile removal under acidic conditions. While mono-Boc protection of primary amines is

common, the synthesis of N,N-di(Boc) protected amines provides a unique reagent for various

synthetic transformations. N,N-di(Boc)methylamine can serve as a precursor for the controlled

generation of the methylamino group. This application note details a reliable method for the

preparation of N,N-di(Boc)methylamine from methylamine hydrochloride.

Experimental Protocol
Materials and Equipment

Methylamine hydrochloride (CH₃NH₂·HCl)
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Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

methylamine hydrochloride (1.0 eq) in water (50 mL). Cool the solution to 0 °C in an ice bath.

Basification: Slowly add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the stirred

solution of methylamine hydrochloride at 0 °C.

Addition of (Boc)₂O: To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate

(2.2 eq) in dichloromethane (50 mL) dropwise over 30 minutes.

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-

24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).
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Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution (50 mL), followed by brine (50 mL).

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of ethyl acetate and hexanes as the eluent to yield pure N,N-di(Boc)methylamine.

Data Presentation
Parameter Value

Starting Material Methylamine hydrochloride

Reagents Di-tert-butyl dicarbonate, Sodium hydroxide

Solvent Dichloromethane, Water

Reaction Temperature 0 °C to Room Temperature

Reaction Time 12-24 hours

Product N,N-di(Boc)methylamine

Typical Yield 70-85%

Appearance Colorless to pale yellow oil or solid

Molecular Formula C₁₁H₂₁NO₄

Molecular Weight 231.29 g/mol

Experimental Workflow
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Synthesis of N,N-di(Boc)methylamine Workflow

Reaction

Work-up & Purification

Dissolve Methylamine HCl in Water

Cool to 0 °C

Add NaOH solution

Add (Boc)2O in DCM

Stir at Room Temperature (12-24h)

Separate Organic Layer

Proceed to Work-up

Extract with DCM

Wash with NaHCO3 and Brine

Dry over MgSO4

Concentrate in vacuo

Purify by Column Chromatography

N,N-di(Boc)methylamine

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-di(Boc)methylamine.
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Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Di-tert-butyl dicarbonate is an irritant and lachrymator. Handle with care.

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin

contact.

Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N,N-

di(Boc)methylamine. The described method is robust and provides the desired product in good

yield. This compound is a useful building block for organic chemists and drug development

professionals.

To cite this document: BenchChem. [Application Note: Synthesis of N,N-
di(Boc)methylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587361#protocol-for-the-synthesis-of-n-n-di-boc-
methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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